molecular formula C13H16N2O3 B2438892 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941889-48-1

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2438892
CAS RN: 941889-48-1
M. Wt: 248.282
InChI Key: GKTJGXFHAARVBI-UHFFFAOYSA-N
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Description

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide” is a compound that has been studied in the context of its potential role as a modulator of the sigma-1 receptor . The sigma-1 receptor is a protein in the central nervous system localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .


Synthesis Analysis

The synthesis of a similar compound, a fluorinated derivative of the sigma-1 receptor modulator E1R, has been described . The process involved the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is related to that of the sigma-1 receptor allosteric modulator E1R . E1R was synthesized on the basis of the piracetam pharmacophore . The structure-activity relationship data for compounds developed on the basis of this pharmacophore demonstrate many insignificant structural differences among the overwhelming majority of benzazepine derivatives acting as dopamine receptor D1 agonists or antagonists .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Scientific Research Applications

Organic Synthesis Methodologies

Galeazzi et al. (1996) described a convenient approach to synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III). This method serves as a useful tool for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid (R. Galeazzi, G. Mobbili, M. Orena, 1996).

Green Chemistry

Zhang Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting a novel Pd/C catalyst's high activity, selectivity, and stability. This process represents an advancement in producing azo disperse dyes, showcasing an eco-friendly alternative to traditional reduction methods (Zhang Qun-feng, 2008).

Crystal Structure Analysis

Missioui et al. (2022) conducted crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, providing insights into its molecular arrangement and intermolecular interactions. This study contributes to understanding the structural characteristics of acetamide derivatives, facilitating their application in material science and drug design (M. Missioui et al., 2022).

Bioactive Compound Development

Research by Virk et al. (2018) on synthesizing and evaluating the enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrates the potential of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide derivatives in medicinal chemistry. These compounds exhibit good activity against several enzymes, pointing toward their applicability in developing novel therapeutic agents (N. Virk et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the Sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide acts as an allosteric modulator of the Sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s interaction with the Sigma-1 receptor affects the calcium signaling pathway . By modulating the IP3 receptor, it regulates the influx of Ca2+ ions from the ER to the mitochondria, which can influence various downstream effects related to neuronal function and survival .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of Action

The modulation of the Sigma-1 receptor by N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can lead to a variety of cellular effects. These include potential anti-seizure, antidepressant, and cognition-enhancing effects . The exact molecular and cellular effects would depend on the specific context of the receptor modulation and the downstream pathways affected.

Action Environment

The action, efficacy, and stability of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . .

Future Directions

Research on this compound and similar ones is aimed at increasing the selectivity toward the sigma-1 receptor by the structural variation of the piracetam pharmacophore . The introduction of fluorine atoms, which have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability, has been a motivating factor for planning such studies .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-11(12(8-10)18-2)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJGXFHAARVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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